molecular formula C11H10FNO2 B556499 ethyl 5-fluoro-1H-indole-2-carboxylate CAS No. 348-36-7

ethyl 5-fluoro-1H-indole-2-carboxylate

Cat. No. B556499
CAS RN: 348-36-7
M. Wt: 207,21 g/mole
InChI Key: VIKOQTQMWBKMNA-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-1H-indole-2-carboxylate, also known as 5-fluoroindole-2-carboxylic acid ethyl ester, is an organic compound belonging to the indole family. It is a colorless solid that is soluble in many organic solvents. It is an important precursor for the synthesis of various pharmaceuticals, such as anticonvulsants, anti-inflammatory agents, and antineoplastic agents. It is also used as a reagent in organic synthesis.

Scientific Research Applications

  • Ethyl 5-fluoro-1H-indole-2-carboxylate derivatives have shown potential in the development of antiviral agents. Compounds such as ethyl 5-hyroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylate exhibited significant activity against influenza viruses in vitro and effectively suppressed virus replication in cell culture (Ivashchenko et al., 2015).

  • Indole derivatives, including those related to ethyl 5-fluoro-1H-indole-2-carboxylate, have been synthesized for potential application in treating hepatitis C virus (HCV). For instance, a study reported the synthesis of new substituted ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates, with some showing micromolar activities against HCV (Ivashchenko et al., 2014).

  • Research in the field of organic chemistry has focused on the synthesis and optimization of indole derivatives, including those related to ethyl 5-fluoro-1H-indole-2-carboxylate. These compounds are considered valuable intermediates in the preparation of various pharmacologically active molecules (Piscitelli et al., 2008).

  • The pharmacological effects of indole derivatives have been studied in the context of cannabinoid receptor modulation. Research on compounds like 3-ethyl-5-fluoro-1H-indole-2-carboxylic acid [2-94-dimethylamino-phenyl)-ethyl]-amide highlights their potential in modulating the cannabinoid CB1 receptor, indicating possible therapeutic applications in inflammatory and allergic disorders (Price et al., 2005).

  • Studies on ethyl 5-hydroxy-indole-3-carboxylate scaffolds, closely related to ethyl 5-fluoro-1H-indole-2-carboxylate, have led to the development of efficient inhibitors of human 5-lipoxygenase, an enzyme involved in inflammatory processes. This suggests their potential as anti-inflammatory therapeutics (Peduto et al., 2014).

properties

IUPAC Name

ethyl 5-fluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKOQTQMWBKMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369477
Record name ethyl 5-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-fluoro-1H-indole-2-carboxylate

CAS RN

348-36-7
Record name 1H-Indole-2-carboxylic acid, 5-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 5-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-2-carboxylic acid, 5-fluoro-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
KR Dandagvhal - 2022 - lib.unipune.ac.in
… 1H NMR of Ethyl 5-fluoro-1H-indole-2-carboxylate … 13C NMR of Ethyl 5-fluoro-1H-indole-2-carboxylate … 17 Mass spectra of Ethyl 5-fluoro-1H-indole-2-carboxylate …
Number of citations: 0 lib.unipune.ac.in
T Javed, GF Shattat - Journal of heterocyclic chemistry, 2005 - Wiley Online Library
… This compound was obtained by amidation of ethyl 1-ethyl-5fluoro-1H-indole-2-carboxylate (… This compound was obtained by amidation of ethyl 1-ethyl-5fluoro-1H-indole-2-carboxylate (…
Number of citations: 4 onlinelibrary.wiley.com
MM Said, N Ghareb, P Hanna, AA El-Gendy - 2009 - researchgate.net
… In the present investigation, ethyl 1H-indole-2-carboxylate 1, ethyl 5-chloro-1Hindole-2-carboxylate 2 and ethyl 5-fluoro-1H-indole-2-carboxylate 3 were synthesized according to …
Number of citations: 1 www.researchgate.net
ARAH Farghaly - researchgate.net
… For instance, ethyl 5-fluoro-1H-indole-2-carboxylate underwent a sequence of N-ethylation, acylation by (COCl2)2 in the 3-position, methanolysis, and cyclization with phenylhydrazine …
Number of citations: 2 www.researchgate.net
M Taha, F Rahim, N Uddin, IU Khan, N Iqbal… - International Journal of …, 2021 - Elsevier
… Indole derivatives having thiadiazole (1–18) were synthesized by refluxing ethyl-5-fluoro-1H-indole-2-carboxylate (I) with hydrazine hydrate in ethanol for 4 h to afford 5- fluoro-1H-indole…
Number of citations: 19 www.sciencedirect.com
N Ghareb, PA Hanna, MM Said - Afr J Pharm Sci Pharm, 2012 - researchgate.net
The increasing diversity of small molecule libraries is an important source for the discovery of new drug candidates. In terms of this trend, the literature survey showed that indole …
Number of citations: 7 www.researchgate.net
JA Sindac, SJ Barraza, CJ Dobry, J Xiang… - Journal of medicinal …, 2013 - ACS Publications
… Ethyl 5-fluoro-1H-indole-2-carboxylate 25i (0.500 g, 2.413 mmol) and Cs 2 CO 3 (1.179 g, 3.62 mmol) were dissolved in DMF (15 mL). 1-Chloro-4-(chloromethyl)benzene (0.617 mL, …
Number of citations: 30 pubs.acs.org
AN Kawde, M Taha, RS Alansari, NB Almandil… - International journal of …, 2020 - Elsevier
… The ethyl 5-fluoro-1H-indole-2-carboxylate was heated under reflux with ethanol/hydrazine hydrate for 6 h to afford fluoroindoline-2-carbohydrazide. The 5-fluoroindoline-2-…
Number of citations: 28 www.sciencedirect.com
A Sudhakara, H Jayadevappa… - Synthetic …, 2009 - Taylor & Francis
An efficient one-pot procedure for the synthesis of 2-ethoxycarbonyl indoles from commercially available materials has been developed. The one-step procedure involves in situ …
Number of citations: 32 www.tandfonline.com
JA Sindac - 2014 - deepblue.lib.umich.edu
Arborviruses such as western equine encephalitis virus (WEEV) are capable of causing a wide range of diseases in humans. The CDC and NIAID consider WEEV as a potential …
Number of citations: 0 deepblue.lib.umich.edu

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